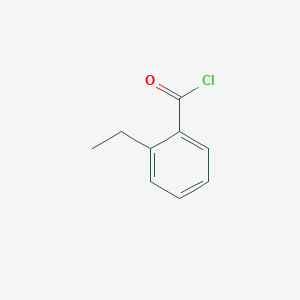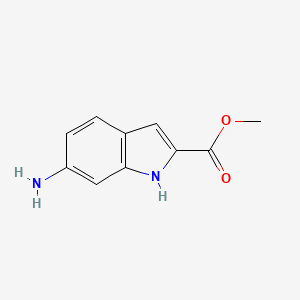
6-氨基-1H-吲哚-2-羧酸甲酯
概述
描述
Methyl 6-amino-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
科学研究应用
Methyl 6-amino-1H-indole-2-carboxylate has diverse applications in scientific research:
Medicine: Research focuses on its potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Methyl 6-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
It has been reported that this compound showed inhibitory activity against influenza a . This suggests that the compound may interact with viral proteins or host cell receptors to inhibit viral replication, but the exact mechanism remains to be determined.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including Methyl 6-amino-1H-indole-2-carboxylate, may affect a variety of biochemical pathways.
Result of Action
Methyl 6-amino-1H-indole-2-carboxylate has been reported to show inhibitory activity against influenza A This suggests that the compound may interfere with the life cycle of the virus, potentially preventing its replication and spread
生化分析
Biochemical Properties
Methyl 6-amino-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, it inhibits ion exchange and melatonin synthesis, demonstrating its potential in modulating neurotransmitter levels . The interactions of Methyl 6-amino-1H-indole-2-carboxylate with these biomolecules are primarily through binding to specific active sites, leading to enzyme inhibition or activation.
Cellular Effects
Methyl 6-amino-1H-indole-2-carboxylate exerts significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of cancer cells, including pancreatic cancer cells, by inducing apoptosis and cell cycle arrest . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation. Furthermore, Methyl 6-amino-1H-indole-2-carboxylate influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 6-amino-1H-indole-2-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has a high affinity for aldehydes, which allows it to inhibit the production of β-amyloid . Additionally, Methyl 6-amino-1H-indole-2-carboxylate can cross the blood-brain barrier, enabling it to exert its effects on central nervous system cells . The compound’s ability to modulate enzyme activity and gene expression contributes to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-amino-1H-indole-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 6-amino-1H-indole-2-carboxylate remains stable under various conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 6-amino-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth . At high doses, Methyl 6-amino-1H-indole-2-carboxylate can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Methyl 6-amino-1H-indole-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that influence its biological activity . These metabolic processes can affect the compound’s efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 6-amino-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to accumulate in the brain, where it can exert its effects on central nervous system cells . Additionally, Methyl 6-amino-1H-indole-2-carboxylate is distributed to various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion.
Subcellular Localization
The subcellular localization of Methyl 6-amino-1H-indole-2-carboxylate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions . For Methyl 6-amino-1H-indole-2-carboxylate, the process may include the following steps:
Formation of Phenylhydrazone: Phenylhydrazine reacts with a suitable carbonyl compound to form phenylhydrazone.
Cyclization: The phenylhydrazone undergoes cyclization under acidic conditions to form the indole ring.
Functionalization: The resulting indole derivative is further functionalized to introduce the amino and carboxylate groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
化学反应分析
Types of Reactions: Methyl 6-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
相似化合物的比较
- Methyl 6-cyano-1H-indole-2-carboxylate
- Methyl 6-nitro-1H-indole-2-carboxylate
- 6-Amino-4-substitutedalkyl-1H-indole-2-carboxylate derivatives
Comparison: Methyl 6-amino-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities. Compared to its cyano and nitro analogs, the amino group in Methyl 6-amino-1H-indole-2-carboxylate enhances its potential as an antiviral and anticancer agent . The presence of the carboxylate group also influences its solubility and reactivity, making it a versatile compound for various applications .
属性
IUPAC Name |
methyl 6-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEIRKHMARZIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622138 | |
| Record name | Methyl 6-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167027-30-7 | |
| Record name | Methyl 6-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
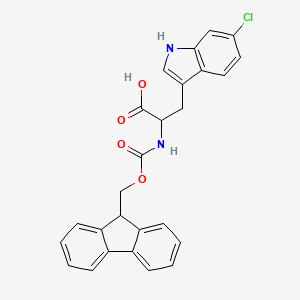

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
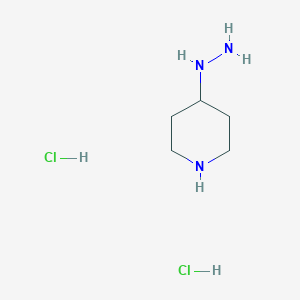
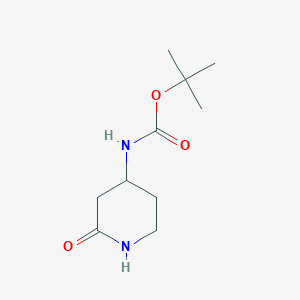
![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)
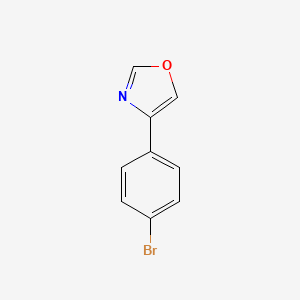
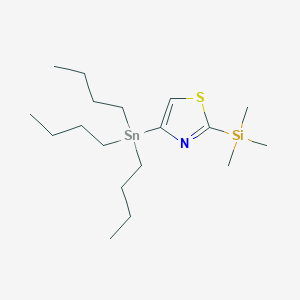
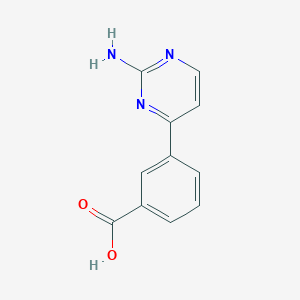


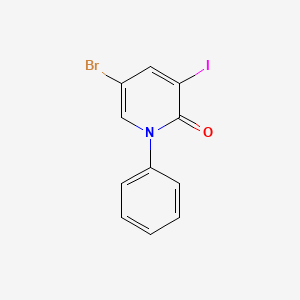
![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)
